Cas no 3535-67-9 (2,6-Dinitrophenyl Methyl Ether)
2,6-Dinitrophenyl Methyl Ether Chemical and Physical Properties
Names and Identifiers
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- Benzene,2-methoxy-1,3-dinitro-
- 2,6-Dinitroanisole
- 2-methoxy-1,3-dinitrobenzene
- 2,6-Dinitro-1-methoxy-benzene
- 2,6-dinitroanisol
- 2,6-Dinitroanisole1000µg
- 2,6-dinitromethoxybenzene
- 2,6-Dinitrophenyl methyl ether
- 2.6-Dinitro-1-methoxy-benzol
- Benzene,2-methoxy-1,3-dinitro
- Anisole, 2,6-dinitro-
- 2-methoxy-1,3-dinitro-benzene
- 2,6-Dinitrophenyl methyl ether #
- AKOS006331141
- 3535-67-9
- DTXSID90344541
- VS-07390
- SCHEMBL358770
- Benzene, 2-methoxy-1,3-dinitro-
- InChI=1/C7H6N2O5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H
- 2,6-Dinitrophenyl Methyl Ether
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- Inchi: 1S/C7H6N2O5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3
- InChI Key: DZVZPFZSAYLSDU-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC=CC=1[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 198.02800
- Monoisotopic Mass: 198.02767130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 101Ų
Experimental Properties
- Density: 1.3000
- Melting Point: 118°C
- Boiling Point: 335.43°C (rough estimate)
- Refractive Index: 1.5460 (estimate)
- PSA: 100.87000
- LogP: 2.55800
2,6-Dinitrophenyl Methyl Ether Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B526408-1mg |
2,6-Dinitrophenyl Methyl Ether |
3535-67-9 | 1mg |
$ 196.00 | 2023-04-18 | ||
| TRC | B526408-5mg |
2,6-Dinitrophenyl Methyl Ether |
3535-67-9 | 5mg |
$ 798.00 | 2023-04-18 | ||
| TRC | B526408-10mg |
2,6-Dinitrophenyl Methyl Ether |
3535-67-9 | 10mg |
$ 1418.00 | 2023-04-18 | ||
| TRC | B526408-50mg |
2,6-dinitrophenyl methyl ether |
3535-67-9 | 50mg |
240.00 | 2021-08-16 |
2,6-Dinitrophenyl Methyl Ether Related Literature
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1. The stabilities of Meisenheimer complexes. Part I. Adducts from sodium methoxide and highly activated anisoles in methanolM. R. Crampton,H. A. Khan J. Chem. Soc. Perkin Trans. 2 1972 1173
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2. The stabilities of Meisenheimer complexes. Part II. Equilibrium constants for the formation of methoxide adducts of low stability and the J M acidity function in methanol–dimethyl sulphoxideM. R. Crampton,M. A. El Ghariani,H. A. Khan M acidity function in methanol–dimethyl sulphoxide. M. R. Crampton M. A. El Ghariani H. A. Khan J. Chem. Soc. Perkin Trans. 2 1972 1178
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3. Reaction of 2,6-dinitroanisole with cyclohexylamine in toluene–octanol binary solvents. Further support for the ‘dimer nucleophile mechanism’ in aromatic nucleophilic substitutionN. Sbarbati Nudelman,Mariel Marder,Alejandra Gurevich J. Chem. Soc. Perkin Trans. 2 1993 229
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4. Meisenheimer complexes: reaction of methoxide ions with 2-chloro-4,6-dinitroanisole in methanol and in methanol–dimethyl sulphoxideF. Terrier,F. Millot,R. Schaal J. Chem. Soc. Perkin Trans. 2 1972 1192
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5. Reactions of nitroanisoles. Part 6. Reaction of 2,6-dinitroanisole with cyclohexylamine in mixed solvents. Solvent evidence for the ‘dimer’ mechanismN. Sbarbati Nudelman,Daniel Palleros J. Chem. Soc. Perkin Trans. 2 1984 1277
Additional information on 2,6-Dinitrophenyl Methyl Ether
2,6-Dinitrophenyl Methyl Ether (CAS No. 3535-67-9): Properties, Applications, and Market Insights
2,6-Dinitrophenyl Methyl Ether (CAS No. 3535-67-9) is a specialized organic compound with a wide range of applications in research and industrial processes. Known for its distinctive nitroaromatic structure, this compound has garnered attention due to its unique chemical properties and versatility. In this article, we delve into its molecular characteristics, practical uses, and emerging trends in its application.
The molecular formula of 2,6-Dinitrophenyl Methyl Ether is C7H6N2O5, featuring a benzene ring substituted with two nitro groups at the 2 and 6 positions and a methoxy group. This configuration contributes to its stability and reactivity, making it valuable in synthetic chemistry. Researchers often explore its role as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research.
One of the key reasons for the growing interest in 2,6-Dinitrophenyl Methyl Ether is its relevance in green chemistry initiatives. As industries shift toward sustainable practices, this compound's potential as a precursor for environmentally friendly processes is being investigated. For instance, its derivatives are studied for use in biodegradable materials and low-impact agrochemical formulations.
In the laboratory, 2,6-Dinitrophenyl Methyl Ether is frequently employed as a reagent in organic synthesis. Its electron-withdrawing nitro groups make it useful in reactions requiring controlled electrophilic substitution. Additionally, its stability under various conditions allows for its use in multi-step synthetic pathways, a feature highly valued by chemists.
The compound's applications extend to analytical chemistry, where it serves as a reference standard in chromatography and spectrometry. Its well-defined spectral properties enable precise identification and quantification in complex mixtures, aiding in quality control and research accuracy.
Market trends indicate a steady demand for 2,6-Dinitrophenyl Methyl Ether, driven by advancements in drug discovery and material science. With the rise of personalized medicine and high-throughput screening, the need for reliable chemical intermediates like this compound is expected to grow. Furthermore, its role in developing novel polymers and coatings aligns with the increasing focus on advanced materials.
Safety and handling of 2,6-Dinitrophenyl Methyl Ether are critical considerations in its use. While not classified as hazardous under standard regulations, proper laboratory protocols should always be followed to ensure safe storage and handling. Researchers are advised to consult material safety data sheets (MSDS) for specific guidelines.
Looking ahead, innovations in catalysis and process optimization may further enhance the utility of 2,6-Dinitrophenyl Methyl Ether. As synthetic methodologies evolve, this compound could play a pivotal role in streamlining production processes for high-value chemicals.
In summary, 2,6-Dinitrophenyl Methyl Ether (CAS No. 3535-67-9) is a compound of significant scientific and industrial interest. Its structural features, combined with its diverse applications, make it a valuable asset in modern chemistry. Whether in pharmaceutical research, sustainable chemistry, or analytical applications, this compound continues to demonstrate its relevance in advancing scientific and technological progress.
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